
2-Bromo-6-cyclopropylphenol
Descripción general
Descripción
2-Bromo-6-cyclopropylphenol is an organic compound with the molecular formula C9H9BrO It is characterized by a bromine atom at the second position and a cyclopropyl group at the sixth position on a phenol ring
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, which include 2-Bromo-6-cyclopropylphenol, can interact with various enzymes, proteins, and other biomolecules
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropylphenol typically involves the bromination of 6-cyclopropylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-amino-6-cyclopropylphenol or 2-thio-6-cyclopropylphenol.
Oxidation: Formation of 2-bromo-6-cyclopropylquinone.
Reduction: Formation of 2-hydro-6-cyclopropylphenol.
Aplicaciones Científicas De Investigación
2-Bromo-6-cyclopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-cyclopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
2-Bromo-4-cyclopropylphenol: Similar structure but with the cyclopropyl group at the fourth position.
2-Chloro-6-cyclopropylphenol: Similar structure with a chlorine atom instead of bromine.
2-Bromo-6-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-Bromo-6-cyclopropylphenol is unique due to the presence of both a bromine atom and a cyclopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-bromo-6-cyclopropylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZUXLUMWCJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
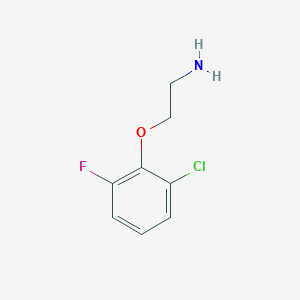
![N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide](/img/structure/B2808249.png)
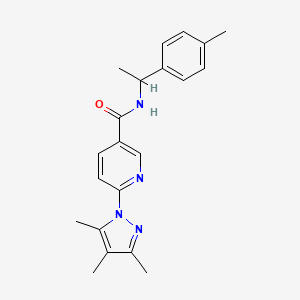
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)
![N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2808255.png)

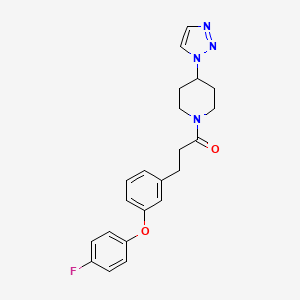
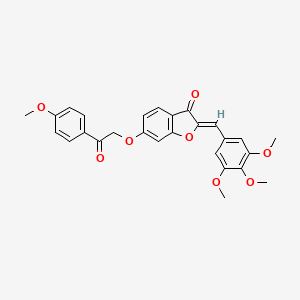
![7-[(2-chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2808261.png)

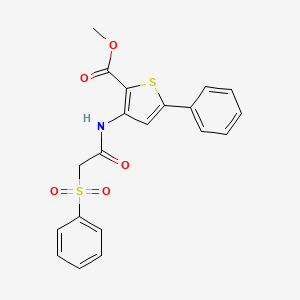
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
